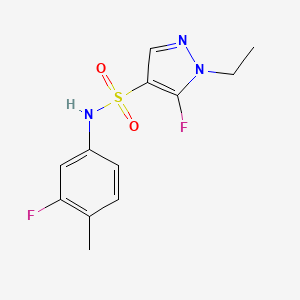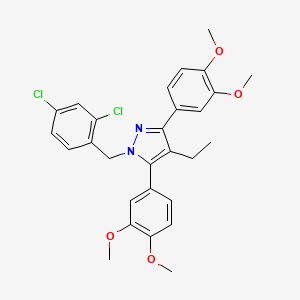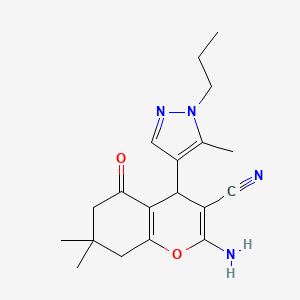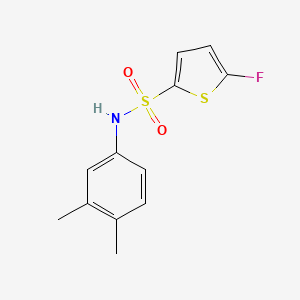
1-Ethyl-5-fluoro-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-5-FLUORO-N~4~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic organic compound belonging to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both fluorine and sulfonamide groups, suggests potential utility in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-5-FLUORO-N~4~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from ethyl hydrazine and a suitable diketone, the pyrazole ring is formed through a cyclization reaction.
Introduction of Fluorine: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-ETHYL-5-FLUORO-N~4~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-ETHYL-5-FLUORO-N~4~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-ETHYL-5-FLUORO-N~4~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with biological targets:
Molecular Targets: Enzymes like carbonic anhydrase or receptors involved in signaling pathways.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor function, leading to altered cellular processes.
Comparison with Similar Compounds
1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-SULFONAMIDE: Lacks the additional fluorine and methyl groups.
N~4~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-4-SULFONAMIDE: Lacks the ethyl group.
Uniqueness: 1-ETHYL-5-FLUORO-N~4~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of both fluorine atoms and the sulfonamide group, which can enhance its biological activity and chemical stability compared to similar compounds.
This detailed overview provides a comprehensive understanding of 1-ETHYL-5-FLUORO-N~4~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-4-SULFONAMIDE, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C12H13F2N3O2S |
|---|---|
Molecular Weight |
301.31 g/mol |
IUPAC Name |
1-ethyl-5-fluoro-N-(3-fluoro-4-methylphenyl)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H13F2N3O2S/c1-3-17-12(14)11(7-15-17)20(18,19)16-9-5-4-8(2)10(13)6-9/h4-7,16H,3H2,1-2H3 |
InChI Key |
OQMMSCIZUNUNBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=CC(=C(C=C2)C)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10917437.png)
![N-(4-ethoxyphenyl)-2-{(2E)-2-[(17E)-3-methoxyestra-1(10),2,4-trien-17-ylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B10917439.png)
![(2Z)-2-{[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]imino}-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B10917446.png)

![2-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfanyl}-3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]quinazolin-4(3H)-one](/img/structure/B10917452.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10917463.png)
![N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10917470.png)
![1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B10917472.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10917478.png)
![(3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone](/img/structure/B10917482.png)
![2-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B10917494.png)

![N'-{3-nitro-4-methylbenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10917513.png)
